N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a hydrazone derivative known for its significant biological activities. This compound is part of a broader class of organic molecules that exhibit various pharmacological properties, making it a subject of interest in medicinal chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the condensation reaction between pyrazine-2-carbohydrazide and 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with various molecular targets. It can bind to metal ions, forming complexes that exhibit unique biological activities. These interactions can disrupt cellular processes, leading to anticancer and antimicrobial effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-(2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
- N’-[(Z)-(2-hydroxy-1-naphthyl)methylidene]pyrazine-2-carbohydrazide
- N’-[(Z)-(4-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
Uniqueness
N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to the presence of the methoxy group, which enhances its biological activity and stability compared to similar compounds. This structural feature contributes to its superior pharmacological properties, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
917777-49-2 |
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Molecular Formula |
C13H12N4O3 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H12N4O3/c1-20-11-4-2-3-9(12(11)18)7-16-17-13(19)10-8-14-5-6-15-10/h2-8,18H,1H3,(H,17,19)/b16-7- |
InChI Key |
ZRUBMUPYAHQRPT-APSNUPSMSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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